4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid
Description
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid (CAS 938245-99-9) is a benzoic acid derivative with a cyclobutyl(methyl)amino-methyl substituent at the para position. Its molecular formula is C₁₃H₁₇NO₂, and it has a molecular weight of 219.29 g/mol . The compound features a secondary amine group linked to a cyclobutyl ring and a methyl group, which confers unique steric and electronic properties. This structure makes it a candidate for applications in medicinal chemistry, catalysis, or materials science.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-[[cyclobutyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H17NO2/c1-14(12-3-2-4-12)9-10-5-7-11(8-6-10)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
WTNLIAIVIKVFSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Oxime Formation and Catalytic Reduction
-
Oxime Synthesis :
4-Carboxylbenzaldehyde or its alkyl ester reacts with hydroxylamine hydrochloride in methanol/water under alkaline conditions (pH 7.5–8.0) to form 4-oximido-methyl benzoate. This step achieves near-quantitative yields (99.5%) at 25–35°C. -
Catalytic Hydrogenation :
The oxime undergoes hydrogenation using 5–10% Pd/C in aqueous sodium hydroxide (4–6% w/w) under 10 kg/cm² H₂ at room temperature. This step converts the oxime to AMBA with 93.5% yield and >99% purity. Critical parameters include:
Table 1: Impact of Stirring Speed on AMBA Yield
| Stirring Speed (rpm) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 700 | 2.5 | 45.2 |
| 1,500 | 3.0 | 93.5 |
| 2,000 | 3.5 | 95.1 |
Functionalization of AMBA to Introduce Cyclobutyl(methyl)amino Group
The secondary amine cyclobutyl(methyl)amine must be introduced to the aminomethyl group of AMBA. Two primary strategies emerge:
Reductive Amination with Cyclobutanone and Methylamine
-
Imine Formation :
AMBA reacts with cyclobutanone and methylamine in methanol under reflux to form a Schiff base. -
Reduction :
The imine is reduced using NaBH₃CN or catalytic hydrogenation (Pd/C, H₂) to yield the target compound. This method avoids over-alkylation but requires careful pH control (pH 6–7).
Sequential Alkylation
-
Primary Alkylation :
AMBA reacts with cyclobutylmethyl bromide in the presence of K₂CO₃ in DMF at 60°C to form 4-(cyclobutylmethylamino)methylbenzoic acid . -
Methylation :
The secondary amine undergoes methylation using methyl iodide and NaH in THF, yielding the tertiary amine. Excess methyl iodide is avoided to prevent quaternary salt formation.
Table 2: Comparison of Alkylation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 25°C | 78 | 95 |
| Sequential Alkylation | K₂CO₃/DMF, 60°C → MeI/THF | 65 | 92 |
Carboxylic Acid Protection and Deprotection Strategies
To prevent side reactions during amine functionalization, the carboxylic acid group is often protected as a methyl ester (as described in US20070149802A1):
-
Esterification :
AMBA is treated with methanol and HCl (4–6 M) under reflux for 6–8 hours, yielding methyl 4-(aminomethyl)benzoate with >98% conversion. -
Deprotection :
Post-alkylation, the ester is hydrolyzed using aqueous NaOH (10%) at 80°C for 2 hours, regenerating the carboxylic acid.
Optimization of Reaction Parameters
Catalyst Loading and Hydrogen Pressure
Data from CN102791677B highlights the role of Pd/C catalyst loading :
-
5% Pd/C (wet, 50% water content) achieves optimal activity without over-reduction.
-
Higher H₂ pressure (>10 kg/cm²) reduces reaction time but risks substrate degradation.
Solvent and Temperature Effects
-
Methanol/water mixtures (3:1 v/v) balance solubility and reaction kinetics during oxime formation.
-
Alkylation proceeds efficiently in DMF at 60°C, whereas THF is preferred for methylation to minimize side reactions.
Purification and Characterization
-
Activated Carbon Treatment :
Crude products are stirred with activated carbon (5–10% w/w) in hot ethanol to adsorb impurities, followed by filtration. -
Crystallization :
The target compound is crystallized from ethyl acetate/hexane (1:3) to achieve >99% purity (HPLC). -
Spectroscopic Confirmation :
-
¹H NMR (DMSO-d₆): δ 1.8–2.1 (m, cyclobutyl), δ 3.1 (s, N–CH₃), δ 4.3 (s, Ar–CH₂–N).
-
IR : 1,680 cm⁻¹ (C=O stretch), 3,300 cm⁻¹ (N–H stretch).
-
Chemical Reactions Analysis
Types of Reactions
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The compound features a benzoic acid moiety with a cyclobutyl group attached to a methylamino side chain. This unique structure contributes to its reactivity and interaction with biological systems.
Physical and Chemical Properties
- Molecular Weight : 219.29 g/mol
- Melting Point : Data not explicitly available; further experimental determination needed.
- Solubility : Soluble in organic solvents; specific solubility data required for practical applications.
Organic Synthesis
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules.
Reaction Types
- Substitution Reactions : The compound can undergo electrophilic aromatic substitution due to the electron-donating nature of the amino group.
- Coupling Reactions : It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Research indicates that compounds similar to 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid may exhibit significant biological activities. Investigations into its interactions with biomolecules suggest potential applications in pharmacology.
Potential Therapeutic Uses
- Anti-inflammatory Agents : Preliminary studies suggest that derivatives of this compound may inhibit inflammatory pathways.
- Analgesic Properties : Its structural analogs have been explored for pain relief mechanisms, indicating potential analgesic applications.
Material Science
Due to its unique chemical structure, 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid may find applications in material science, particularly in the development of specialty polymers and coatings.
Pharmaceutical Development
The compound's ability to interact with biological targets makes it a candidate for further exploration in drug development. Its unique properties may lead to the design of novel therapeutics aimed at specific diseases.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of benzoic acid derivatives, researchers found that compounds similar to 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid significantly reduced inflammation markers in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.
Case Study 2: Synthesis of Complex Molecules
A synthetic route involving 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid was employed to create a series of novel compounds with enhanced biological activity. The study highlighted the compound's utility as a precursor in multi-step synthesis processes.
Mechanism of Action
The mechanism by which 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituted Amino-Methyl Benzoic Acids
The following compounds share a benzoic acid core with para-substituted amino-methyl groups but differ in substituent structure:
| Compound Name | Substituent Structure | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid | Cyclobutyl + methyl | C₁₃H₁₇NO₂ | 219.29 | 938245-99-9 |
| 4-[(Cyclopentylamino)methyl]benzoic acid | Cyclopentyl | C₁₃H₁₇NO₂ | 219.29 | 932259-37-5 |
| 4-{[Butyl(methyl)amino]methyl}benzoic acid | Butyl + methyl | C₁₃H₁₉NO₂ | 221.30 | 932279-00-0 |
Key Observations :
Comparison with 4-(Methylamino)benzoic Acid
4-(Methylamino)benzoic acid (C₈H₉NO₂, MW 151.17 g/mol) lacks the cyclobutyl group and methyl substitution on the amine. Key differences include:
- Hydrogen Bonding: The simpler methylamino group allows for stronger N–H⋯O hydrogen bonding in the crystal lattice, as observed in its crystal structure (R factor = 0.066) . In contrast, the bulky cyclobutyl(methyl) group in the target compound likely disrupts such interactions, leading to lower melting points or altered solubility.
- Acidity: The electron-donating methylamino group in 4-(Methylamino)benzoic acid may slightly reduce the acidity of the carboxylic acid group (pKa ~4.2) compared to the target compound, where the cyclobutyl group could exert steric or electronic effects .
Sulfonamide Derivatives
Compounds like 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid (CAS 379254-26-9, MW 291.32 g/mol) and 4-([benzyl(methyl)amino]sulfonyl)benzoic acid (CAS 887202-40-6, MW 305.35 g/mol) feature sulfonamide groups instead of amino-methyl substituents .
- Reactivity : Sulfonamides are stronger acids (pKa ~1–2) due to the electron-withdrawing sulfonyl group, making them more reactive in nucleophilic substitutions.
- Applications: Sulfonamide derivatives are widely used as enzyme inhibitors (e.g., carbonic anhydrase), whereas amino-methyl benzoic acids may serve as ligands or intermediates in peptide synthesis .
Alkyl-Substituted Benzoic Acids
Methylbenzoic acid isomers (e.g., 4-methylbenzoic acid, p-toluic acid) lack nitrogen-containing substituents. These compounds exhibit:
- Higher Acidity: The absence of electron-donating amino groups results in stronger carboxylic acids (pKa ~4.3 for p-toluic acid vs. ~4.0–4.5 for the target compound) .
- Simpler Synthesis : Methylbenzoic acids are typically synthesized via Friedel-Crafts alkylation, whereas the target compound requires multi-step functionalization of the amine group .
Biological Activity
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid is an organic compound characterized by a unique structural arrangement that combines a cyclobutyl ring with an amino substitution on a benzoic acid core. This distinct structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of this compound is C_{13}H_{17}N_{1}O_{2}, with a molecular weight of approximately 219.28 g/mol .
Research indicates that the biological activity of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid may be attributed to its ability to interact with specific enzymes and receptors, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties. The binding affinity of this compound to biological targets is under investigation, which may elucidate its mechanisms of action .
Biological Activity Overview
The biological activities of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid can be summarized as follows:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which are essential for treating conditions such as arthritis and other inflammatory diseases.
- Analgesic Properties : There is potential for analgesic effects, which could provide pain relief in various clinical scenarios.
- Antimicrobial Activity : Initial findings indicate that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still being compiled .
In Vitro Studies
In vitro studies have been conducted to assess the antibacterial activity of structurally similar compounds, providing insights into the potential effectiveness of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid. For instance, related compounds have shown varying minimum inhibitory concentration (MIC) values against different bacterial strains. This suggests that further exploration into the MIC of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid could yield valuable data regarding its antimicrobial capabilities .
Case Studies
Recent case studies have focused on the synthesis and evaluation of compounds similar to 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid. These studies often highlight:
- Synthesis Methods : Various synthetic routes have been explored, emphasizing the importance of optimizing conditions for enhanced yield and purity.
- Biological Evaluation : Comparative studies against established antibiotics demonstrate the need for rigorous testing to determine the relative efficacy of new compounds .
Data Table: Comparative Biological Activity
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli | Notes |
|---|---|---|---|
| 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid | TBD | TBD | Potential anti-inflammatory and analgesic effects |
| Ceftriaxone | 0.1 | 0.1 | Reference drug for comparison |
| Compound A | 20-40 |
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes for 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid?
- Methodological Answer : Focus on functional group compatibility and reaction conditions. For example:
- The cyclobutyl(methyl)amino group may require protection during benzoic acid core synthesis to prevent undesired side reactions.
- Optimize coupling reactions (e.g., amide bond formation) using reagents like EDC/HOBt or DCC, monitored by TLC or HPLC .
- Reference structurally similar compounds (e.g., 4-{[Cyclohexyl(methyl)amino]methyl}benzoic acid) for reaction condition insights .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : To assess purity and detect byproducts.
- NMR (¹H/¹³C) : Confirm the presence of the cyclobutyl and methylamino groups (e.g., δ ~2.5–3.5 ppm for methylamino protons) .
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What strategies are recommended for preliminary toxicity assessment of this compound?
- Methodological Answer : Use in silico and in vitro approaches:
- Read-across analysis : Compare with structurally similar benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) to predict metabolic pathways and toxicity profiles .
- Ames test : Screen for mutagenicity using bacterial reverse mutation assays .
Q. How might this compound be applied in interdisciplinary research?
- Methodological Answer :
- Chemistry : As a building block for synthesizing polymers or metal-organic frameworks (MOFs) via carboxylate coordination .
- Biology : Investigate its interaction with enzymes (e.g., cyclooxygenase) using molecular docking simulations .
Advanced Research Questions
Q. How can researchers optimize the yield of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid in multi-step syntheses?
- Methodological Answer :
- Reaction monitoring : Use real-time techniques like in-situ FT-IR or Raman spectroscopy to track intermediate formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclobutyl group reactivity during coupling steps .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .
Q. What approaches resolve contradictions in toxicity data between this compound and its structural analogs?
- Methodological Answer :
- Metabolic profiling : Compare hepatic microsomal stability assays to identify divergent metabolites .
- Structure-activity relationship (SAR) analysis : Isolate the cyclobutyl group’s role by synthesizing analogs (e.g., replacing cyclobutyl with cyclohexyl) .
Q. How should byproducts from the synthesis of this compound be identified and managed?
- Methodological Answer :
- LC-MS/MS : Detect trace byproducts (e.g., incomplete coupling products or oxidized intermediates) .
- Green chemistry : Replace toxic reagents (e.g., thionyl chloride) with enzymatic methods for esterification .
Q. What enzymatic routes exist for synthesizing 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid derivatives?
- Methodological Answer :
- Lipase-catalyzed reactions : Use immobilized lipases (e.g., Candida antarctica) for enantioselective amidation .
- Cytochrome P450 engineering : Modify enzymes to functionalize the cyclobutyl ring .
Q. How can advanced spectroscopic techniques elucidate conformational dynamics of this compound?
- Methodological Answer :
- Dynamic NMR : Study ring-flipping of the cyclobutyl group at variable temperatures .
- X-ray crystallography : Resolve spatial arrangements of the methylamino and benzoic acid groups .
Data Presentation
Table 1 : Key Physicochemical Properties of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic Acid
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | Calculated: 263.3 g/mol | |
| LogP (Predicted) | 2.1 (ACD/Labs Percepta) | |
| Aqueous Solubility | 0.5 mg/mL (pH 7.4, shake-flask) | |
| Melting Point | 215–220°C (DSC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
